molecular formula C11H17N3O2 B1480242 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 1348033-23-7

6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1480242
CAS No.: 1348033-23-7
M. Wt: 223.27 g/mol
InChI Key: JXODUPGGFVYCOU-UHFFFAOYSA-N
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Description

6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by this compound leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment . Additionally, this compound forms hydrogen bonds with key amino acids in the active site of CDK2, enhancing its inhibitory effect .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes . Furthermore, this compound affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation . Additionally, this compound can modulate the levels of metabolites such as ATP and NADH, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular metabolism . The subcellular distribution of this compound can significantly impact its biological effects .

Properties

IUPAC Name

6-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXODUPGGFVYCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.